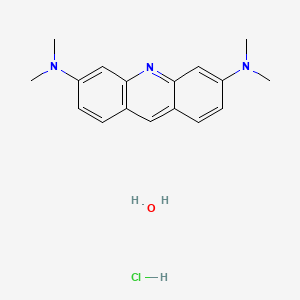

Acridine Orange hydrochloride hydrate

Description

The exact mass of the compound 3,6-Bis(dimethylamino)acridine hydrochloride hydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3.ClH.H2O/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;1H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAAUEXLEKAEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704465-79-1 | |

| Record name | (6-dimethylaminoacridin-3-yl)-dimethyl-amine hydrochloride, hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Acridine Orange Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Orange (AO) hydrochloride hydrate (B1144303) is a versatile, cell-permeable, cationic fluorescent dye with a multifaceted mechanism of action that has cemented its role in a wide array of applications in cellular and molecular biology. Its utility is primarily derived from its metachromatic properties, enabling it to differentially stain nucleic acids, and its ability to accumulate in acidic organelles. These characteristics allow for the detailed investigation of cellular processes such as apoptosis, autophagy, and cell cycle progression. Furthermore, its photosensitizing properties have opened avenues for its use in photodynamic therapy. This technical guide provides a comprehensive overview of the core mechanisms of action of Acridine Orange, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Mechanisms of Action

The biological effects of Acridine Orange are rooted in three primary mechanisms: its interaction with nucleic acids, its behavior as a lysosomotropic agent, and its function as a photosensitizer.

Interaction with Nucleic Acids

Acridine Orange's interaction with nucleic acids is concentration-dependent and forms the basis of its use in distinguishing DNA from RNA, as well as its application in cell cycle analysis.

-

Intercalation with Double-Stranded DNA (dsDNA): At low concentrations, the planar aromatic structure of Acridine Orange allows it to intercalate between the base pairs of dsDNA.[1][2] This interaction results in a shift in the dye's spectral properties, leading to the emission of green fluorescence upon excitation with blue light.[1][3] This monomeric form of AO bound to dsDNA has a fluorescence emission maximum at approximately 525-530 nm.[1][4]

-

Electrostatic Interaction with Single-Stranded Nucleic Acids (ssDNA and RNA): At higher concentrations or when interacting with single-stranded nucleic acids, Acridine Orange engages in electrostatic interactions, leading to the aggregation and stacking of the dye molecules.[1][2] These AO aggregates exhibit a significant red shift in their fluorescence emission, appearing red-orange with a maximum at approximately 650 nm.[1][4]

This differential staining allows for the simultaneous visualization of the nucleus (green) and the cytoplasm and nucleolus, which are rich in RNA (red-orange), in living cells.

Lysosomotropism and Accumulation in Acidic Organelles

Acridine Orange is a weak base, a characteristic that enables it to freely permeate cell membranes in its neutral, uncharged state.[3]

-

Protonation and Trapping: Upon entering the acidic environment of organelles such as lysosomes and autolysosomes (with a pH of 4-5), the AO molecule becomes protonated.[5] This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within these acidic vesicular organelles (AVOs).[5]

-

Concentration-Dependent Aggregation: The continuous influx and trapping of AO in AVOs lead to a high local concentration, promoting the formation of aggregates.[6] As with its interaction with RNA, these aggregates fluoresce bright red-orange .[6] This property is extensively used to visualize and quantify AVOs, which is a hallmark of autophagy.[6][7]

Photosensitizing Properties and Photodynamic Therapy (PDT)

Acridine Orange can act as a photosensitizer, a molecule that, upon excitation by light of a specific wavelength, can induce cellular damage.[8][9]

-

Generation of Reactive Oxygen Species (ROS): When AO accumulated within the cell, particularly in lysosomes, is irradiated with light (typically blue light), it can transition to an excited triplet state.[8][10] This excited state can then transfer its energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and free radicals.[8][11]

-

Induction of Cell Death: These ROS can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids.[9] A primary target is the lysosomal membrane itself. Damage to the lysosomal membrane can lead to lysosomal membrane permeabilization (LMP), releasing lysosomal hydrolases into the cytoplasm and triggering apoptotic or necrotic cell death pathways.[12] This mechanism is the foundation of AO-based photodynamic therapy (PDT) for cancer treatment.[8]

Quantitative Data

The spectral and binding properties of Acridine Orange are crucial for its application in quantitative cellular analysis. The following tables summarize key parameters.

| Parameter | Value | Condition |

| Molar Extinction Coefficient | 27,000 cm⁻¹M⁻¹ | at 430.8 nm |

| pKa | 10.7 | |

| Quantum Yield (ΦF) | 0.2 | in basic ethanol |

| 0.46 | Protonated form (AOH+) |

Table 1: Physicochemical Properties of Acridine Orange

| Interaction | Excitation Max (nm) | Emission Max (nm) | Fluorescence Color | Binding Mode |

| Bound to dsDNA | 502 | 525-530 | Green | Intercalation |

| Bound to ssDNA/RNA | 460 | 650 | Red-Orange | Electrostatic |

| Aggregated in AVOs | ~460 | ~650 | Red-Orange | Concentration |

Table 2: Spectral Properties of Acridine Orange in Different Cellular Environments [1][3][4]

Note: The exact excitation and emission maxima can vary slightly depending on the specific experimental conditions, such as ionic strength and pH.[13][14] The binding affinity of AO to nucleic acids is also influenced by ionic strength, with higher salt concentrations reducing the binding constant.[13]

Signaling Pathways and Logical Relationships

The biological outcomes of Acridine Orange treatment, particularly cell death, are mediated by specific signaling pathways.

AO-Induced Apoptosis via Lysosomal Membrane Permeabilization

When used as a photosensitizer in PDT, or at high concentrations, AO can induce lysosomal membrane permeabilization (LMP). This event is a critical trigger for apoptosis. The released lysosomal proteases, such as cathepsins, can activate downstream apoptotic pathways.[12][15]

AO in the Analysis of Autophagy

Acridine Orange is a widely used tool for monitoring autophagy. The induction of autophagy leads to the formation and maturation of autophagosomes, which fuse with lysosomes to form autolysosomes. These are acidic vesicular organelles (AVOs) that accumulate AO, resulting in increased red fluorescence.[6][7] The ratiometric analysis of red-to-green fluorescence intensity provides a quantitative measure of autophagy.[6][7]

Experimental Protocols

Detailed methodologies are critical for the successful application of Acridine Orange in research.

Protocol for Apoptosis Detection by Fluorescence Microscopy (AO/Ethidium Bromide Dual Staining)

This protocol allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Acridine Orange (AO) stock solution (1 mg/mL in PBS)

-

Ethidium Bromide (EB) stock solution (1 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Cell suspension (treated and untreated)

-

Fluorescence microscope with appropriate filters (blue excitation, green and red emission)

Procedure:

-

Prepare a fresh dual staining solution by mixing 10 µL of AO stock solution and 10 µL of EB stock solution in 1 mL of PBS. Protect the solution from light.

-

Harvest cells (for adherent cells, use trypsinization) and wash twice with PBS.

-

Resuspend the cell pellet in 25 µL of the AO/EB staining solution.

-

Incubate for 5-15 minutes at room temperature in the dark.

-

Place 10 µL of the stained cell suspension onto a clean microscope slide and cover with a coverslip.

-

Immediately observe under a fluorescence microscope.

Expected Results:

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red nucleus with condensed or fragmented chromatin.

-

Necrotic cells: Uniformly orange to red nucleus.

Protocol for Quantitative Autophagy Analysis by Flow Cytometry

This protocol quantifies the increase in acidic vesicular organelles (AVOs) associated with autophagy.

Materials:

-

Acridine Orange stock solution (1 mg/mL in water)

-

Complete cell culture medium

-

PBS

-

Flow cytometer with a blue laser (488 nm) and detectors for green (e.g., 530/30 nm) and red (>650 nm) fluorescence.

Procedure:

-

Culture and treat cells as required to induce or inhibit autophagy.

-

Harvest cells by trypsinization and centrifugation.

-

Resuspend the cell pellet in 1 mL of complete medium containing 1 µg/mL of Acridine Orange.

-

Incubate for 15-20 minutes at 37°C in a CO₂ incubator.

-

Wash the cells once with PBS.

-

Resuspend the cells in 400-500 µL of PBS for analysis.

-

Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events.

Data Analysis:

-

An increase in the red fluorescence intensity (FL3 channel) is indicative of an increase in AVOs and thus, an increase in autophagy.[11] A ratiometric analysis of red-to-green fluorescence can provide a more accurate quantification.[6][7]

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol uses AO to differentially stain DNA and RNA to analyze the cell cycle status.

Materials:

-

Acridine Orange stock solution (e.g., 2 mg/mL in dH₂O)

-

Citrate-Phosphate Buffers (pH 3.0 and pH 3.8)

-

Triton X-100, Sucrose, EDTA, NaCl

-

Flow cytometer (488 nm excitation)

Procedure:

-

Reagent Preparation:

-

Stock Buffer #1 (Permeabilization): 0.1% Triton X-100, 0.2 M Sucrose, 10⁻⁴ M EDTA in citrate-phosphate buffer, pH 3.0.

-

Stock Buffer #2 (Staining Base): 0.1 M NaCl in citrate-phosphate buffer, pH 3.8.

-

AO Staining Solution: Dilute AO stock solution 1:100 in Stock Buffer #2 to a final concentration of 20 µg/mL. Prepare fresh.

-

-

Harvest 1-2 x 10⁶ cells and centrifuge.

-

Resuspend the cell pellet in 0.5 mL of cold Stock Buffer #1.

-

Incubate for 1 minute at room temperature.

-

Add 0.5 mL of the AO Staining Solution.

-

Analyze immediately on a flow cytometer.

Data Analysis:

-

Plot green fluorescence (DNA content) on the x-axis versus red fluorescence (RNA content) on the y-axis.

-

G0 cells: Low red and 2N green fluorescence.

-

G1 cells: Higher red and 2N green fluorescence.

-

S phase cells: Intermediate green fluorescence and high red fluorescence.

-

G2/M cells: 4N green fluorescence and high red fluorescence.

Conclusion

Acridine Orange hydrochloride hydrate remains a powerful and versatile tool in the arsenal (B13267) of researchers in cell biology and drug development. Its unique, concentration-dependent spectral properties when interacting with nucleic acids and its accumulation in acidic organelles provide a window into the dynamic processes of the cell. A thorough understanding of its core mechanisms of action, supported by robust quantitative data and meticulously planned experimental protocols, is paramount to leveraging its full potential in elucidating cellular function and dysfunction. This guide provides a foundational framework for the effective and accurate application of Acridine Orange in a research setting.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. yahool.weebly.com [yahool.weebly.com]

- 3. Acridine Orange | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lysosomal membrane permeabilization and cathepsin release is a Bax/Bak-dependent, amplifying event of apoptosis in fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alliedacademies.org [alliedacademies.org]

- 10. researchgate.net [researchgate.net]

- 11. Photodynamic therapy regulates fate of cancer stem cells through reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diva-portal.org [diva-portal.org]

- 13. Acridine orange interaction with DNA: Effect of ionic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Acridine Orange: A Comprehensive Technical Guide to its Spectral and Fluorescence Properties

For Researchers, Scientists, and Drug Development Professionals

Acridine (B1665455) Orange (AO) is a versatile and widely utilized fluorescent dye in cell biology and drug development.[1] Its unique metachromatic properties, allowing it to emit different colors depending on its environment and binding targets, make it an invaluable tool for a range of applications, from cell cycle analysis to the study of autophagy.[2][3] This technical guide provides an in-depth exploration of the core spectral and fluorescence characteristics of Acridine Orange, complete with detailed experimental protocols and visual workflows to empower researchers in their scientific endeavors.

Core Principles of Acridine Orange Fluorescence

Acridine Orange is a cell-permeable, nucleic acid-selective, and pH-sensitive cationic dye.[1][4] Its fluorescence mechanism is rooted in its differential interactions with various cellular components:

-

Interaction with Double-Stranded DNA (dsDNA): When Acridine Orange intercalates into the double helix of DNA, it exists in a monomeric state and emits a bright green fluorescence.[5][6]

-

Interaction with Single-Stranded Nucleic Acids (ssDNA and RNA): In the presence of single-stranded DNA or RNA, Acridine Orange binds primarily through electrostatic interactions, leading to the formation of aggregates.[5][7] This concentration-dependent aggregation causes a metachromatic shift, resulting in red-orange fluorescence.[5]

-

Accumulation in Acidic Organelles: As a weak base, Acridine Orange readily permeates cell membranes and accumulates in acidic vesicular organelles (AVOs) such as lysosomes, endosomes, and autophagosomes.[5][8] The low pH within these compartments leads to the protonation of AO, trapping it inside and causing it to form aggregates that fluoresce bright red or orange.[1][8]

This differential fluorescence allows for the simultaneous visualization and analysis of various cellular compartments and states. For instance, the ratio of red to green fluorescence can be used to quantify the volume of AVOs, which is a key indicator of autophagic activity.[9][10]

Spectral and Fluorescence Properties

The spectral characteristics of Acridine Orange are highly dependent on its molecular environment. The following tables summarize the key quantitative data for its absorption and emission spectra, as well as its fluorescence quantum yield and lifetime.

Table 1: Spectral Properties of Acridine Orange

| Target Molecule/Organelle | Binding Mechanism | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][11] | ~525[1][11] | Green |

| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460[1][11] | ~650[1][11] | Red |

| Acidic Vesicular Organelles (e.g., lysosomes) | Protonation and aggregation | ~460-500[1] | ~640-650[1][3] | Red/Orange |

Table 2: Fluorescence Quantum Yield and Lifetime of Acridine Orange

| Solvent/Environment | Quantum Yield (Φ) | Fluorescence Lifetime (τ) |

| Basic Ethanol | 0.2[12] | Not specified |

| Aqueous Solution | Not specified | Two-exponential decay with lifetimes of approximately 1.73 ns and 5.95 ns[13][14] |

| Bound to DNA | Increases with increasing P/D ratio[15] | Increases with increasing P/D ratio[15] |

Experimental Protocols

Accurate and reproducible results with Acridine Orange staining hinge on carefully controlled experimental conditions. Below are detailed methodologies for common applications.

Protocol 1: Staining of Live Cells for Analysis of Acidic Vesicular Organelles (AVOs)

This protocol is designed for the qualitative and quantitative analysis of AVOs, often used as an indicator of autophagy.[1]

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)[1]

-

Phosphate-Buffered Saline (PBS), sterile[1]

-

Complete cell culture medium[1]

-

Live cells cultured on glass-bottom dishes or chamber slides[1]

-

Fluorescence microscope with appropriate filter sets (blue and green excitation)[1]

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.[1]

-

Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[1]

-

Staining: Remove the culture medium from the cells. Wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[1]

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[1]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (around 488 nm) to observe the green fluorescence of the cytoplasm and nucleus, and a green excitation filter (around 540-550 nm) to visualize the red/orange fluorescence of the AVOs.[1]

Protocol 2: Dual Staining for Cell Viability Assessment (Acridine Orange and Propidium Iodide)

This protocol allows for the differentiation of live, apoptotic, and necrotic cells.[16]

Materials:

-

Acridine Orange/Propidium Iodide (AO/PI) staining solution[16]

-

Cell suspension

-

Fluorescence microscope or automated cell counter[16]

Procedure:

-

Cell Preparation: Prepare a single-cell suspension.[17]

-

Staining: Add the AO/PI staining solution to the cell suspension and mix gently. Incubation is often not necessary as the staining is rapid, but a short incubation of 5-15 minutes at room temperature, protected from light, can be performed.[1][16]

-

Analysis:

-

Fluorescence Microscopy: Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a fluorescence microscope using appropriate filters.[1]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer with appropriate laser excitation and emission filters for green and red fluorescence.[5]

-

Visualizing Workflows and Mechanisms

To further elucidate the principles and procedures discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and the underlying mechanism of Acridine Orange's differential fluorescence.

Caption: Workflow for staining live cells with Acridine Orange to visualize acidic vesicular organelles.

Caption: The mechanism of Acridine Orange's metachromatic fluorescence shift upon binding to different cellular components.

References

- 1. benchchem.com [benchchem.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. biomol.com [biomol.com]

- 4. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Acridine Orange | MI [microbiology.mlsascp.com]

- 7. [PDF] SPECTRAL PROPERTIES OF ACRIDINE ORANGE BOUND TO DNA / RNA | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. journals.biologists.com [journals.biologists.com]

- 10. [PDF] Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy | Semantic Scholar [semanticscholar.org]

- 11. Acridine orange - Wikipedia [en.wikipedia.org]

- 12. omlc.org [omlc.org]

- 13. Two-exponential decay of Acridine Orange [arxiv.org]

- 14. emergentmind.com [emergentmind.com]

- 15. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. logosbio.com [logosbio.com]

- 17. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

Acridine Orange: A Technical Guide to the Differential Staining of DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acridine (B1665455) Orange (AO) is a versatile and widely utilized fluorescent dye in cell biology and microbiology for the differential staining of nucleic acids. Its unique metachromatic properties allow for the simultaneous visualization and distinction of double-stranded DNA (dsDNA) and single-stranded RNA (ssRNA) within cells. This capability stems from the different binding modes of AO to these nucleic acids, resulting in distinct fluorescent emissions. When AO intercalates into the double helix of DNA, it emits a green fluorescence. In contrast, its interaction with the more flexible, single-stranded structure of RNA, primarily through electrostatic interactions and stacking, leads to the formation of dye aggregates that emit a red fluorescence. This technical guide provides an in-depth exploration of the principles underlying this differential staining, detailed experimental protocols, and a quantitative summary of the dye's spectral properties.

Core Principle: Intercalation vs. Electrostatic Stacking

Acridine Orange is a cell-permeable, cationic dye that can interact with nucleic acids in two primary modes, leading to its characteristic differential fluorescence.[1][2]

-

Intercalation with dsDNA (Green Fluorescence): In the presence of double-stranded DNA, the planar aromatic structure of Acridine Orange inserts itself, or intercalates, between the base pairs of the DNA double helix.[3][4] This mode of binding results in a monomeric distribution of the dye along the rigid DNA structure. When excited by blue light, these AO monomers fluoresce green.[4][5]

-

Electrostatic Stacking on ssRNA (Red Fluorescence): RNA, being single-stranded, offers a more flexible structure for dye interaction. Acridine Orange binds to the phosphate (B84403) backbone of ssRNA through electrostatic interactions.[4][6] This arrangement allows for a higher local concentration of the dye, leading to the formation of AO aggregates or dimers.[1][7] These aggregates exhibit a red-shifted, or metachromatic, fluorescence emission, appearing red or orange upon excitation.[1][7][8] A similar red fluorescence is observed when AO binds to single-stranded DNA (ssDNA).[5]

This differential staining is also influenced by factors such as the dye-to-nucleic acid ratio and the local pH.[1][6] In acidic compartments like lysosomes, AO can accumulate and form aggregates, also resulting in red fluorescence.[2][4][5]

Quantitative Data: Spectral Properties of Acridine Orange

The distinct fluorescent emissions of Acridine Orange when bound to DNA versus RNA are characterized by different excitation and emission maxima. A summary of these spectral properties is presented below.

| Target Molecule | Binding Mechanism | Excitation Maxima (nm) | Emission Maxima (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502[1][5] | ~525[5][9] | Green |

| Single-stranded RNA (ssRNA) / Single-stranded DNA (ssDNA) | Electrostatic Interactions & Stacking | ~460[1][4][5] | ~650[4][5][9] | Red/Orange |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrumentation.

Experimental Protocols

The following are generalized protocols for the staining of live and fixed cells with Acridine Orange. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

Live Cell Staining with Acridine Orange

This protocol is suitable for visualizing nucleic acids and acidic vesicular organelles (AVOs) in living cells.

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in sterile water or DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Complete cell culture medium

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

-

Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM is generally recommended.[5]

-

Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed PBS.

-

Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[5]

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells twice with pre-warmed PBS to remove excess dye.[5]

-

-

Imaging:

-

Add fresh, pre-warmed PBS or culture medium to the cells.

-

Immediately visualize the cells using a fluorescence microscope. Use a blue excitation filter (e.g., ~488 nm) to observe the green fluorescence of the nucleus (DNA) and a green excitation filter (e.g., ~540-550 nm) to visualize the red/orange fluorescence of the cytoplasm (RNA) and AVOs.[5]

-

Fixed Cell Staining with Acridine Orange

This protocol is suitable for the detection of microorganisms or for analyzing nucleic acid distribution in fixed specimens.

Materials:

-

Acridine Orange staining solution (e.g., 0.01% in a suitable buffer)[2][3]

-

Absolute methanol (B129727) or other suitable fixative

-

Microscope slides with prepared cell smears

-

Water

-

Fluorescence microscope

Procedure:

-

Smear Preparation: Prepare a thin smear of the specimen on a clean microscope slide and allow it to air dry completely.[3][8]

-

Fixation: Fix the smear by immersing it in absolute methanol for 1-2 minutes or by heat-fixing.[3][10] Allow the slide to air dry.

-

Staining: Flood the slide with the Acridine Orange staining solution and incubate for 2-5 minutes.[3][8]

-

Rinsing: Gently rinse the stained slide with water to remove excess stain.[3][8]

-

Drying: Allow the slide to air dry completely.

-

Examination: Examine the slide under a fluorescence microscope. Bacteria and yeast will typically fluoresce bright orange against a green-fluorescing or dark background.[8][10] The nuclei of host cells may also fluoresce.[8]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of Acridine Orange differential fluorescence.

Caption: Generalized workflow for Acridine Orange staining.

References

- 1. Acridine orange - Wikipedia [en.wikipedia.org]

- 2. Acridine Orange Staining: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 3. Acridine Orange | MI [microbiology.mlsascp.com]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

- 5. benchchem.com [benchchem.com]

- 6. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. microbenotes.com [microbenotes.com]

- 9. blog-nanoentek.com [blog-nanoentek.com]

- 10. assets.fishersci.com [assets.fishersci.com]

An In-depth Technical Guide to Acridine Orange Accumulation in Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies surrounding the use of Acridine (B1665455) Orange (AO) for the study of acidic organelles. AO is a versatile fluorescent probe that offers critical insights into cellular processes such as lysosomal function, autophagy, and drug resistance.

Core Principles of Acridine Orange Accumulation

Acridine Orange is a cell-permeable, lysosomotropic weak base that exhibits metachromatic fluorescence, meaning its emission spectrum changes depending on its concentration and environment.[1][2] This property is fundamental to its utility in visualizing and quantifying acidic organelles like lysosomes, endosomes, and autophagosomes.[1][3]

The mechanism of AO accumulation is predicated on the significant pH gradient between the neutral cytoplasm (pH ~7.2) and the acidic lumen of these organelles (pH 4-5).[1] In its uncharged, lipophilic state at neutral pH, AO freely traverses cellular and organellar membranes.[1][4] Upon entering an acidic compartment, the AO molecule becomes protonated.[1][5] This protonated form is a charged cation and is significantly less membrane-permeable, leading to its effective entrapment and accumulation within the organelle.[1][4]

This high concentration of AO within the acidic vesicles forces the formation of dimers and higher-order aggregates.[5][6] It is this aggregation, rather than the low pH itself, that causes a metachromatic shift in its fluorescence emission.[2][6] Monomeric AO, found at low concentrations in the cytoplasm and nucleus where it intercalates with DNA and RNA, fluoresces green (emission maximum ~525 nm).[1][3] In contrast, the aggregated AO within acidic organelles fluoresces bright red or orange (emission maximum ~650 nm).[1][2][3] This distinct spectral shift allows for the ratiometric analysis of acidic vesicular organelle (AVO) volume and integrity.[1][2]

A disruption of the lysosomal membrane leads to the leakage of the concentrated, red-fluorescing AO back into the cytoplasm, where it disaggregates and fluoresces green. This results in a quantifiable decrease in red fluorescence and an increase in green fluorescence, a key indicator of lysosomal membrane permeabilization.[1][4]

Data Presentation: Quantitative Analysis of Acridine Orange Fluorescence

The following tables summarize key quantitative data related to the spectral properties of Acridine Orange and its application in cellular analysis.

Table 1: Spectral Properties of Acridine Orange

| Target Molecule/Organelle | Binding Mechanism | Excitation (nm) | Emission (nm) | Observed Color |

| Double-stranded DNA (dsDNA) | Intercalation | ~502 | ~525 | Green |

| Single-stranded DNA (ssDNA) / RNA | Electrostatic interactions, stacking | ~460 | ~650 | Red |

| Acidic Vesicular Organelles | Protonation and aggregation | ~460-500 | ~640-650 | Red/Orange |

Data compiled from multiple sources.[3][7][8]

Table 2: Recommended Staining Concentrations and Incubation Times

| Application | Cell Type | Acridine Orange Concentration | Incubation Time |

| General live cell staining of AVOs | Various | 1-5 µM (or 1 µg/mL) | 15-30 minutes |

| Flow cytometry for autophagy | Various | 1 µg/mL | 15 minutes |

| Dual staining with Propidium Iodide | Various | Varies, often in a premixed solution | 5-15 minutes |

Data compiled from multiple sources.[7][9][10]

Table 3: Example of Quantitative Analysis in Multidrug-Resistant Cells

| Cell Line | Condition | Red Emission Intensity (R%) |

| K562-sensitive | Control | 48 ± 8% |

| K562-multidrug resistant | Control | 72 ± 10% |

| K562-multidrug resistant | + 0.1 mM Ammonium chloride | Red emission decreased |

| K562-multidrug resistant | + 10 µM Monensin | Red emission decreased |

| K562-multidrug resistant | + 50 µM Verapamil | Red emission decreased |

This table summarizes findings indicating a higher pH gradient and thus greater AO accumulation in the acidic organelles of multidrug-resistant cells.[11]

Experimental Protocols

Detailed methodologies for fluorescence microscopy and flow cytometry are provided below.

Protocol for Staining Acidic Vesicular Organelles (AVOs) in Live Cells for Fluorescence Microscopy

Materials:

-

Acridine Orange stock solution (e.g., 1 mg/mL in DMSO or water)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

-

Live cells cultured on coverslips or in imaging dishes

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Reagent Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium or PBS. A final concentration in the range of 1-5 µM (approximately 1-5 µg/mL) is generally recommended.[7]

-

Cell Preparation: Remove the culture medium from the cells.

-

Washing: Wash the cells once with pre-warmed PBS.

-

Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[7]

-

Final Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS to remove excess dye.[7]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells. Immediately visualize the cells using a fluorescence microscope.[1]

Note on Phototoxicity: Acridine Orange can be phototoxic, particularly when concentrated in lysosomes.[4] To minimize photobleaching and phototoxicity-induced lysosomal damage, use the lowest possible excitation light intensity and exposure time.[1][4]

Protocol for Quantifying AVOs using Flow Cytometry

Materials:

-

Acridine Orange stock solution

-

Complete cell culture medium

-

PBS

-

Cell suspension (e.g., from suspension culture or trypsinized adherent cells)

-

Flow cytometer with blue laser (488 nm) excitation and detectors for green and red fluorescence

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1x10^5 to 1x10^6 cells/mL in complete medium or PBS.

-

Staining: Add Acridine Orange to the cell suspension to a final concentration of 1 µg/mL.[10]

-

Incubation: Incubate the cells for 15 minutes at 37°C in the dark.[10]

-

Analysis: Analyze the stained cells on a flow cytometer using a 488 nm excitation laser.

-

Collect green fluorescence in the FL1 channel (e.g., 530/30 nm bandpass filter).

-

Collect red fluorescence in the FL3 channel (e.g., >650 nm longpass filter).

-

-

Data Interpretation: The intensity of red fluorescence is proportional to the degree of acidity and the volume of the AVOs.[10] An increase in the red-to-green fluorescence intensity ratio (R/GFIR) can be used to quantify the increase in AVOs, for instance during autophagy.[2][13]

Concluding Remarks

Acridine Orange remains a simple, inexpensive, and powerful tool for the investigation of acidic organelles.[3] Its unique spectral properties provide a dynamic window into the health and activity of the lysosomal compartment. By understanding the core principles of its accumulation and applying standardized protocols, researchers can effectively leverage AO to gain valuable insights into cellular physiology, disease mechanisms, and the impact of novel therapeutics on lysosomal function. However, users should be aware of its limitations, including potential phototoxicity and the fact that changes in lysosomal volume or number can affect staining intensity.[4] Careful experimental design and data interpretation are therefore crucial for obtaining reliable and meaningful results.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Acridine orange - Wikipedia [en.wikipedia.org]

- 4. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acridine orange as a probe for measuring pH gradients across membranes: mechanism and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. What is the principle of acridine orange stain? | AAT Bioquest [aatbio.com]

- 9. Acridine orange staining for acidic vesicular organelles [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of acidic vesicles in multidrug-resistant and sensitive cancer cells by acridine orange staining and confocal microspectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Acridine Orange Hydrochloride Hydrate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine Orange hydrochloride hydrate (B1144303) is a versatile fluorescent dye with wide-ranging applications in cellular and molecular biology. Its metachromatic properties, allowing for differential staining of double-stranded and single-stranded nucleic acids, make it an invaluable tool for cell viability assays, cell cycle analysis, and the study of lysosomal activity. This technical guide provides a comprehensive overview of the solubility and stability of Acridine Orange hydrochloride hydrate, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Introduction

Acridine Orange (AO) is a cell-permeable cationic dye that intercalates into double-stranded DNA, emitting green fluorescence, and binds to single-stranded nucleic acids (RNA and denatured DNA) electrostatically, emitting red fluorescence.[1] This differential staining allows for the simultaneous visualization and quantification of DNA and RNA within cells. Furthermore, AO accumulates in acidic organelles such as lysosomes, where it fluoresces bright orange-red, making it a useful probe for studying autophagy and lysosomal membrane permeability.[2] Understanding the solubility and stability of this compound is critical for the preparation of reliable staining solutions and the generation of reproducible experimental results.

Solubility

This compound exhibits solubility in a variety of common laboratory solvents. The choice of solvent can impact the achievable stock solution concentration and its stability.

Table 1: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | 10 mg/mL | |

| 20 mg/mL | [3][4][5] | |

| 0.1% (w/v), clear, orange to red solution | [6][7][8] | |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3][4][5] |

| Ethanol | Soluble | [9] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | ~1 mg/mL |

Stability

The stability of this compound is dependent on its physical state (solid vs. solution) and storage conditions. Proper handling and storage are essential to prevent degradation and ensure consistent performance.

Solid-State Stability

When stored as a solid powder, this compound is stable for at least two years after receipt when kept at +4°C and protected from light and moisture.[3][4][5][10]

Solution Stability

Aqueous solutions of Acridine Orange are less stable and it is generally recommended to prepare them fresh for each experiment. Some sources suggest that stock solutions stored at 4°C in the dark can be stable for several weeks, though this may vary. It is not recommended to store aqueous working solutions for more than one day. Stock solutions prepared in DMSO may offer enhanced long-term stability when stored at low temperatures.

Table 2: Stability and Storage Recommendations

| Form | Storage Temperature | Light/Moisture Protection | Stability | Reference |

| Solid Powder | +4°C | Protect from light and moisture | At least 2 years | [3][4][5][10] |

| Aqueous Solution | 4°C | Protect from light | Recommended to be prepared fresh; may be stable for several weeks | |

| DMSO Stock Solution | Low Temperature (e.g., -20°C) | Protect from light | Enhanced long-term stability |

Factors Affecting Stability

-

pH: The fluorescence of Acridine Orange is pH-dependent. In acidic environments, it becomes protonated and can be trapped within organelles like lysosomes. While the effect of pH on the chemical degradation of the dye in solution is not extensively documented in the provided results, a study on photocatalytic degradation showed the highest efficiency at pH 11 and the lowest in acidic conditions, suggesting pH can influence its degradation under specific conditions.

-

Light: Acridine Orange is light-sensitive and should be protected from light to prevent photobleaching and degradation.

-

Temperature: For long-term storage, especially of solutions, lower temperatures are recommended to slow down potential degradation processes.

Mechanism of Action: Differential Staining

The utility of Acridine Orange lies in its ability to differentially stain various cellular components based on their chemical nature and the dye's concentration. This is not a signaling pathway but a mechanism of physical interaction and fluorescence.

Caption: Mechanism of Acridine Orange's differential fluorescence.

Experimental Protocols

Preparation of a 1 mg/mL Stock Solution in Water

-

Weigh out 1 mg of this compound powder.

-

Add 1 mL of high-purity water (e.g., deionized or distilled).

-

Vortex or sonicate until the dye is completely dissolved. The solution should be clear and orange to red.

-

Store the stock solution at 4°C, protected from light. It is recommended to use this solution within a short period. For longer storage, consider preparing a stock solution in DMSO.

General Staining Protocol for Live Cells

-

Prepare Working Solution: Dilute the Acridine Orange stock solution in a serum-free medium or Phosphate-Buffered Saline (PBS) to a final working concentration of 1-5 µg/mL.

-

Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-specific dishes.

-

Washing: Gently wash the cells once with PBS.

-

Staining: Add the Acridine Orange working solution to the cells and incubate for 15-30 minutes at 37°C, ensuring protection from light.

-

Final Washes: Remove the staining solution and wash the cells two to three times with PBS or a serum-free medium.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filter sets for green and red/orange fluorescence.

Caption: Workflow for staining live cells with Acridine Orange.

Apoptosis Detection with Acridine Orange

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic cells based on nuclear morphology and lysosomal integrity.

-

Cell Preparation: Culture and treat cells as required for the experiment.

-

Staining: Stain the cells with a low concentration of Acridine Orange (e.g., 1 µg/mL) for 15 minutes.

-

Observation: Observe the cells under a fluorescence microscope.

-

Viable cells: Exhibit a green nucleus with a uniform, intact structure.

-

Early apoptotic cells: Show bright green chromatin condensation in the nucleus.

-

Late apoptotic cells: Display orange to red fluorescence due to increased lysosomal activity and changes in nuclear membrane permeability, along with nuclear fragmentation.

-

Conclusion

This compound is a powerful fluorescent probe for visualizing nucleic acids and acidic organelles. Its effective use is contingent upon a thorough understanding of its solubility and stability characteristics. By following the guidelines presented in this technical guide, researchers can prepare reliable staining solutions and perform robust and reproducible experiments, thereby leveraging the full potential of this versatile dye in their scientific endeavors.

References

- 1. ACRIDINE ORANGE | 65-61-2 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. adipogen.com [adipogen.com]

- 6. benchchem.com [benchchem.com]

- 7. emsdiasum.com [emsdiasum.com]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Acridine orange - Wikipedia [en.wikipedia.org]

- 10. Sapphire Bioscience [sapphirebioscience.com]

An In-depth Technical Guide to the Safety and Handling of Acridine Orange in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and relevant experimental protocols for the use of Acridine (B1665455) Orange in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of experimental data.

Chemical and Physical Properties

Acridine Orange is a versatile fluorescent dye with properties that necessitate careful handling. A summary of its key chemical and physical data is presented below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₁₉N₃ | [1] |

| Molecular Weight | 265.36 g/mol | [1] |

| Appearance | Orange to red-brown powder | [2] |

| Solubility | Soluble in water and ethanol | [3] |

| DMSO: 20 mg/mL | [4] | |

| PBS (pH 7.2): 1 mg/mL | ||

| Excitation/Emission (DNA) | ~502 nm / ~525 nm (Green) | [5][6] |

| Excitation/Emission (RNA/ssDNA) | ~460 nm / ~650 nm (Red) | [5][6] |

| Excitation/Emission (Acidic Organelles) | ~475 nm / ~590 nm (Orange) |

Toxicological Data

Acridine Orange is classified as a hazardous substance, primarily due to its mutagenic properties. It is harmful if swallowed and is suspected of causing genetic defects.[5]

| Toxicity Metric | Value | Species | Reference |

| LD50 (Subcutaneous) | 250 mg/kg | Mouse | [4] |

| LD50 (Intravenous) | 32 mg/kg (male) | Mouse | [7] |

| LD50 (Intravenous) | 36 mg/kg (female) | Mouse | [7] |

Occupational Exposure Limits

Currently, specific occupational exposure limits for Acridine Orange have not been established by major regulatory bodies. However, due to its hazardous nature, exposure should be minimized. For particulates not otherwise regulated, general exposure limits may be considered as a reference.

| Regulatory Body | Limit | Value |

| OSHA PEL | Not Available | - |

| NIOSH REL | Not Available | - |

| ACGIH TLV | Not Available | - |

| California PEL (for Particulates not otherwise regulated, Respirable fraction) | TWA | 5 mg/m³ |

Hazard Identification and Safety Precautions

Hazard Statements:

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P202: Do not handle until all safety precautions have been read and understood.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to Acridine Orange.

| PPE | Specification |

| Eye/Face Protection | Safety goggles with side-shields or a face shield.[5] |

| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile).[5] |

| Skin and Body Protection | A fully-buttoned lab coat and impervious clothing.[5] |

| Respiratory Protection | A suitable respirator (e.g., N95) should be used if handling the powder form or if aerosols may be generated.[5] |

Handling and Storage

Proper handling and storage are crucial for both safety and maintaining the integrity of Acridine Orange.

Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder.[8]

-

Avoid inhalation of dust and contact with skin and eyes.[9]

-

Wash hands thoroughly after handling.[8]

-

Do not eat, drink, or smoke in the laboratory.[8]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[8][10]

-

Store away from incompatible materials such as strong oxidizing agents.[9]

Stability

-

Powder: Stable for extended periods when stored correctly.[11]

-

Stock Solutions: Can be prepared in high-purity water or DMSO. DMSO is often preferred for higher concentrations and better long-term stability at low temperatures. Aliquoting is recommended to avoid freeze-thaw cycles. Store protected from light.[4][11] Aqueous stock solutions are stable for up to one month at 4°C.[12]

-

Working Solutions: It is highly recommended to prepare working solutions fresh for each experiment as aqueous solutions are not stable for long periods.[11]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and consult a doctor.[5] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Consult a doctor.[5] |

Spill and Decontamination Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.

-

Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure it is well-ventilated.[8]

-

Contain:

-

Decontaminate: Clean the affected area and any contaminated equipment.[11]

-

Dispose: Collect all contaminated materials in a suitable, sealed, and clearly labeled container for hazardous waste disposal.[8][11]

-

Preparation: Wear appropriate PPE, including gloves, a lab coat, and eye protection.

-

Initial Cleaning: For visible contamination, use an absorbent material to remove the bulk of the substance.[13]

-

Decontamination Solution: Prepare a decontamination solution. While specific deactivating solutions for Acridine Orange are not well-documented, a thorough cleaning with a laboratory detergent and water is a common practice. For some intercalating agents, a solution of sodium hypochlorite (B82951) (bleach) followed by a sodium thiosulfate (B1220275) solution can be effective, but compatibility with the contaminated surface must be considered.

-

Application: Liberally apply the decontamination solution to the contaminated surface and allow for a sufficient contact time (e.g., 15-20 minutes).

-

Scrubbing: If necessary, gently scrub the area with a soft brush or cloth to ensure complete removal.

-

Rinsing: Thoroughly rinse the surface with water to remove any residual cleaning agents.

-

Drying: Allow the surface to air dry or wipe it down with a clean, dry cloth.

-

Disposal: Dispose of all cleaning materials as hazardous waste.

Waste Disposal

All waste containing Acridine Orange, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[9]

-

Collect waste in a compatible, sealed, and clearly labeled container.[8]

-

Do not mix with other waste streams.[8]

-

Dispose of the waste through a licensed waste disposal service in accordance with local, state, and federal regulations.[8]

-

Do not dispose of Acridine Orange down the drain. [9]

Signaling Pathways and Experimental Workflows

Mutagenicity Signaling Pathway

Acridine Orange is a known mutagen that acts as a DNA intercalating agent. This intercalation can lead to frameshift mutations during DNA replication, triggering a cellular DNA damage response.

Caption: Signaling pathway of Acridine Orange-induced mutagenicity.

Experimental Workflow: General Handling

A structured workflow is essential to minimize risks when working with Acridine Orange.

Caption: General experimental workflow for handling Acridine Orange.

Experimental Workflow: Spill Cleanup

A logical progression of steps should be followed in the event of a spill.

Caption: Workflow for cleaning up an Acridine Orange spill.

Experimental Protocols

Protocol for Staining of Lysosomes and Nuclei

Acridine Orange is a lysosomotropic dye that accumulates in acidic organelles, such as lysosomes, where it fluoresces red. In the nucleus and cytoplasm, it fluoresces green.

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., coverslips, imaging-specific dishes).

-

Preparation of Staining Solution: On the day of the experiment, prepare a fresh working solution of Acridine Orange by diluting a stock solution in a complete cell culture medium to a final concentration of 1-5 µg/mL.[14]

-

Cell Staining: Remove the existing culture medium from the cells and add the pre-warmed (37°C) Acridine Orange staining solution, ensuring the entire cell monolayer is covered.[14]

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.[5]

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed complete phenol (B47542) red-free medium or PBS for 5 minutes each to reduce background fluorescence.[14]

-

Imaging: Add fresh, pre-warmed phenol red-free medium or PBS to the cells. Immediately proceed to image the cells using a fluorescence microscope.

Protocol for Apoptosis Detection using Acridine Orange and Ethidium Bromide (AO/EB) Staining

This dual-staining method allows for the differentiation of viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

-

Staining Solution Preparation: Prepare a fresh staining solution by mixing 10 µL of Acridine Orange stock solution (1 mg/mL in ddH₂O) and 10 µL of Ethidium Bromide stock solution (1 mg/mL in ddH₂O) in 1 mL of PBS. Protect the solution from light.[9]

-

Cell Preparation:

-

Staining:

-

Microscopic Analysis:

-

Observation: Immediately observe the cells under a fluorescence microscope and categorize them:

-

Viable cells: Uniformly green nucleus with an intact structure.

-

Early apoptotic cells: Bright green nucleus with condensed or fragmented chromatin.

-

Late apoptotic cells: Orange to red nucleus with condensed and fragmented chromatin.

-

Necrotic cells: Uniformly orange to red nucleus with a normal morphology.

-

References

- 1. carlroth.com [carlroth.com]

- 2. Acridine orange - Wikipedia [en.wikipedia.org]

- 3. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pro-lab.co.uk [pro-lab.co.uk]

- 6. dalynn.com [dalynn.com]

- 7. Determination of the LD50 of acridine orange via intravenous administration in mice in preparation for clinical application to cancer therapy [pubmed.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. benchchem.com [benchchem.com]

- 10. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]

- 11. benchchem.com [benchchem.com]

- 12. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Metachromatic Properties of Acridine Orange for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metachromatic properties of Acridine (B1665455) Orange (AO), a versatile fluorescent dye with broad applications in cellular and molecular biology. This document elucidates the core principles of AO's fluorescence, its differential interactions with nucleic acids and acidic organelles, and provides detailed experimental protocols for its application in research.

Core Principles of Acridine Orange Metachromasia

Acridine Orange is a cell-permeable, cationic dye that exhibits metachromasia, meaning its fluorescence emission spectrum changes depending on its concentration and the macromolecules it binds to.[1][2] This property allows for the simultaneous visualization of different cellular components and processes.[3]

At low concentrations or when intercalated as a monomer into the rigid structure of double-stranded DNA (dsDNA), Acridine Orange fluoresces green.[1][4] In contrast, at higher concentrations or when it binds to single-stranded nucleic acids (ssDNA or RNA) and acidic compartments, it forms aggregates that fluoresce red or orange.[1][5] This shift is primarily due to electrostatic interactions and stacking of AO molecules.[6][7]

The weakly basic nature of Acridine Orange allows it to freely diffuse across cell membranes in its uncharged form.[6][8] Within the acidic environment of organelles like lysosomes and autolysosomes (with a low pH), AO becomes protonated and trapped, leading to its accumulation and the characteristic red fluorescence.[9][10][11] This makes it an excellent tool for studying acidic vesicular organelles (AVOs).[12][13]

Factors Influencing Metachromatic Properties:

-

Concentration: Higher concentrations of AO favor the formation of aggregates, leading to a red shift in fluorescence.[1][14]

-

pH: Acidic environments promote the protonation and trapping of AO, leading to high local concentrations and red fluorescence.[9][15]

-

Ionic Strength: The ionic strength of the medium can influence the binding of AO to nucleic acids.[16]

Quantitative Spectral Data

The distinct spectral characteristics of Acridine Orange are crucial for designing and interpreting fluorescence-based experiments. The excitation and emission maxima vary depending on the binding state of the dye.

| State of Acridine Orange | Binding Mode | Excitation Maximum (nm) | Emission Maximum (nm) | Predominant Color |

| Monomeric | Intercalation in dsDNA | ~502 | ~525[1][6] | Green |

| Aggregated | Electrostatic stacking on ssDNA/RNA | ~460[1][6] | ~650[1][15] | Red/Orange |

| Aggregated | Concentration in Acidic Vesicles | ~460-500[17] | ~640-650[6][17] | Red/Orange |

Experimental Protocols

Here we provide detailed methodologies for key applications of Acridine Orange in research. It is crucial to optimize staining concentrations and incubation times for specific cell types and experimental conditions.

Differential Staining of DNA and RNA for Fluorescence Microscopy

This protocol allows for the visualization of DNA in the nucleus (green) and RNA-rich structures such as the cytoplasm and nucleoli (red/orange).

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile distilled water)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Methanol (B129727) or a commercial fixation solution

-

Glass slides and coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation: Grow cells on glass coverslips or prepare a cell smear on a glass slide.

-

Fixation: Fix the cells with absolute methanol for 2 minutes or follow a standard fixation protocol.[18][19] Allow the slides to air dry.

-

Staining Solution Preparation: Prepare a working solution of Acridine Orange at a concentration of 1-5 µg/mL in PBS.

-

Staining: Flood the slide with the Acridine Orange working solution and incubate for 2-5 minutes at room temperature, protected from light.[5][18]

-

Washing: Gently rinse the slide with PBS to remove excess stain.

-

Mounting: Mount a coverslip over the stained cells using a suitable mounting medium.

-

Visualization: Observe the cells under a fluorescence microscope. Use a blue light excitation (around 488 nm) and collect green (~525 nm) and red (>600 nm) emissions. DNA in the nucleus will appear green, while RNA in the cytoplasm and nucleolus will fluoresce red or orange.

Analysis of Acidic Vesicular Organelles (AVOs) for Autophagy Studies

This protocol is designed for the detection and quantification of AVOs, which increase during autophagy.[10][12]

Materials:

-

Acridine Orange stock solution (1 mg/mL in sterile distilled water)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Live cells cultured on glass-bottom dishes or chamber slides

-

Fluorescence microscope or flow cytometer

Procedure for Fluorescence Microscopy:

-

Cell Preparation: Culture cells to the desired confluency in a suitable imaging vessel.

-

Staining Solution Preparation: Prepare a fresh working solution of Acridine Orange in pre-warmed complete cell culture medium at a final concentration of 1-5 µM.[17]

-

Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the Acridine Orange working solution and incubate for 15-30 minutes at 37°C in the dark.[17]

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.[17]

-

Imaging: Add fresh, pre-warmed PBS or culture medium to the cells and immediately visualize them. The cytoplasm and nucleus will exhibit green fluorescence, while acidic organelles will appear as bright red or orange puncta.[3]

Procedure for Flow Cytometry:

-

Cell Preparation: Harvest cells and prepare a single-cell suspension of 10⁵ to 10⁶ cells in 100 µL of PBS or culture medium.[20]

-

Staining: Add the Acridine Orange working solution (final concentration 1-5 µg/mL) to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Analysis: Analyze the stained cells on a flow cytometer with 488 nm laser excitation. Collect green fluorescence at ~530 nm and red fluorescence at >600 nm. An increase in the red-to-green fluorescence intensity ratio can indicate an increase in AVOs and autophagy.[10][11]

Cell Viability Assessment with Acridine Orange and Propidium Iodide (PI)

This dual-staining method distinguishes between live, apoptotic, and necrotic cells. Acridine Orange stains all cells, while Propidium Iodide, a membrane-impermeant dye, only enters dead cells with compromised membranes.[21]

Materials:

-

Acridine Orange/Propidium Iodide (AO/PI) staining solution (e.g., 10x solution available commercially or prepared in-house)

-

Cell suspension

-

Fluorescence microscope or flow cytometer

Procedure:

-

Staining Solution Preparation: If using a 10x stock, dilute it to 1x with PBS. A typical working solution contains AO and PI at appropriate concentrations.

-

Staining: Mix a small volume of the cell suspension with the AO/PI staining solution. For example, mix 10 µL of cell suspension with 2 µL of 10x AO/PI stain.[21] The staining is typically immediate, and no incubation is necessary.[21]

-

Visualization (Microscopy): Place a small volume of the stained cell suspension on a microscope slide. Observe under a fluorescence microscope.[21]

-

Analysis (Flow Cytometry): Analyze the stained cells using a flow cytometer. Live cells will be green fluorescent, while dead cells will be red fluorescent.

Visualizations

The following diagrams illustrate the key principles and workflows associated with Acridine Orange staining.

Caption: Mechanism of Acridine Orange's metachromatic fluorescence.

Caption: General experimental workflow for Acridine Orange staining.

Caption: Autophagy signaling pathway and the role of AVOs stained by Acridine Orange.

References

- 1. benchchem.com [benchchem.com]

- 2. Metachromasia - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbenotes.com [microbenotes.com]

- 6. Acridine Orange | AAT Bioquest [aatbio.com]

- 7. Unraveling multiple binding modes of acridine orange to DNA using a multispectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Real-Time Monitoring of Lysosomal Membrane Permeabilization Using Acridine Orange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lysosomal Stability Assay [bio-protocol.org]

- 10. journals.biologists.com [journals.biologists.com]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Ratiometric analysis of Acridine Orange staining in the study of acidic organelles and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Acridine orange - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. assets.fishersci.com [assets.fishersci.com]

- 19. What is the general procedure of acridine orange staining? | AAT Bioquest [aatbio.com]

- 20. benchchem.com [benchchem.com]

- 21. logosbio.com [logosbio.com]

- 22. researchgate.net [researchgate.net]

The Illuminating Journey of Acridine Orange: A Technical Guide to a Versatile Fluorescent Dye

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acridine (B1665455) Orange (AO) is a metachromatic fluorescent dye with a rich history that has evolved from a simple textile dye to an indispensable tool in modern cell biology, diagnostics, and drug development. This technical guide provides an in-depth exploration of the history, discovery, and core principles of Acridine Orange as a fluorescent probe. We will delve into its physicochemical properties, detailing its interactions with nucleic acids and acidic organelles. This guide presents a compilation of detailed experimental protocols for its application in fluorescence microscopy and flow cytometry for a variety of key research applications. Furthermore, we will visualize critical cellular pathways, such as P-glycoprotein mediated drug efflux and lysosomal-mediated cell death, where Acridine Orange serves as a powerful analytical tool, using Graphviz diagrams to illustrate these complex processes. This document aims to be a comprehensive resource for researchers seeking to leverage the full potential of Acridine Orange in their scientific endeavors.

A Journey Through Time: The History and Discovery of Acridine Orange

The story of Acridine Orange begins in the late 19th century, not in a biology laboratory, but in the burgeoning field of synthetic chemistry. Its parent molecule, acridine, was first isolated from coal tar.[1] Initially, acridine dyes, including Acridine Orange, were utilized for their vibrant colors in the textile industry.

The turn of the 20th century marked a pivotal shift towards the biological applications of acridine compounds. A significant milestone in the journey of Acridine Orange as a fluorescent dye was the work of H. Strugger in the 1940s. He was a pioneer in using Acridine Orange for the vital staining of plant cells and microorganisms, laying the groundwork for its use in distinguishing live from dead cells.

In the mid-20th century, Ludwig von Bertalanffy and his colleagues championed the use of Acridine Orange fluorescence for the cytodiagnosis of cancer. They observed that cancer cells, rich in RNA, fluoresced a brilliant orange-red, while normal cells exhibited a green fluorescence, a discovery that opened new avenues in cancer research and diagnostics.

Later, in the 1970s and 80s, Zbigniew Darzynkiewicz and his team extensively developed and refined the use of Acridine Orange in flow cytometry for cell cycle analysis. Their work established methods to differentially stain DNA and RNA, allowing for detailed characterization of different phases of the cell cycle.

The Chemistry of Color: Mechanism of Action

Acridine Orange is a cell-permeable, cationic dye. Its versatility as a fluorescent probe stems from its ability to interact differently with various cellular components, resulting in distinct fluorescent signals.

Interaction with Nucleic Acids:

Acridine Orange's most well-known application is its differential staining of DNA and RNA.[2][3] This is based on the principle that the dye exhibits different emission spectra depending on its mode of binding.

-

Intercalation with dsDNA: At low concentrations, Acridine Orange molecules insert themselves between the base pairs of double-stranded DNA (dsDNA). In this intercalated state, the dye is in a monomeric form and, upon excitation with blue light, emits a green fluorescence .[2][3]

-

Electrostatic Interactions with ssDNA and RNA: In contrast, when Acridine Orange encounters single-stranded nucleic acids like RNA or denatured DNA, it binds electrostatically to the phosphate (B84403) backbone. This leads to the aggregation of dye molecules, and these aggregates emit a red-orange fluorescence when excited.[2][3]

This differential staining allows for the simultaneous visualization of DNA in the nucleus (green) and RNA in the cytoplasm and nucleolus (red-orange).

Lysosomotropic Properties:

Acridine Orange is a weak base and can freely diffuse across cellular membranes in its uncharged state. However, it becomes protonated and trapped within acidic organelles, such as lysosomes and autophagosomes. This accumulation leads to the formation of aggregates, causing these acidic vesicles to fluoresce bright red-orange . This property makes Acridine Orange an excellent marker for studying lysosomal dynamics, autophagy, and lysosomal membrane permeabilization.[1]

Quantitative Data Presentation

The spectral properties of Acridine Orange are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes the key quantitative data for Acridine Orange when bound to DNA and RNA.

| Property | Acridine Orange bound to dsDNA | Acridine Orange bound to ssRNA/ssDNA | Reference(s) |

| Excitation Maximum (λex) | ~502 nm | ~460 nm | [2][3] |

| Emission Maximum (λem) | ~525 nm (Green) | ~650 nm (Red) | [2][3] |

| Fluorescence Quantum Yield (ΦF) | Increases with increasing P/D ratio | Generally lower than when bound to dsDNA | [2] |

| Binding Constant (Ka) | High affinity | Lower affinity than dsDNA | [4] |

Note: The exact spectral values and quantum yields can be influenced by factors such as pH, ionic strength, and the ratio of dye to nucleic acid (P/D ratio).

Experimental Protocols

The following are detailed methodologies for some of the key applications of Acridine Orange.

Staining of Bacteria for Fluorescence Microscopy

This protocol is adapted for the general staining of bacteria in a smear.

Materials:

-

Acridine Orange solution (0.01% in a suitable buffer, e.g., acetate (B1210297) buffer, pH 4.0)

-

Methanol (B129727) (for fixation)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (blue excitation, green/red emission)

Procedure:

-

Prepare a thin smear of the bacterial sample on a clean microscope slide.

-

Air dry the smear completely.

-

Fix the smear by flooding the slide with methanol for 2 minutes.

-

Allow the slide to air dry again.

-

Flood the slide with the 0.01% Acridine Orange staining solution and incubate for 2-3 minutes.

-

Gently rinse the slide with distilled water to remove excess stain.

-

Allow the slide to air dry in the dark.

-

Mount a coverslip using a non-fluorescent mounting medium.

-

Observe the slide under a fluorescence microscope. Bacteria will typically fluoresce bright orange against a darker background.

Cell Cycle Analysis by Flow Cytometry

This protocol is a general guideline for staining cells with Acridine Orange for cell cycle analysis.

Materials:

-

Cell suspension

-

Phosphate-buffered saline (PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

RNase A solution (100 µg/mL)

-

Acridine Orange staining solution (e.g., 5 µg/mL in PBS)

-

Flow cytometer with a 488 nm laser and detectors for green and red fluorescence.

Procedure:

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 30 minutes.

-

Centrifuge the cells and wash with PBS to remove the ethanol.

-

Resuspend the cells in the permeabilization solution and incubate for 5 minutes at room temperature.

-